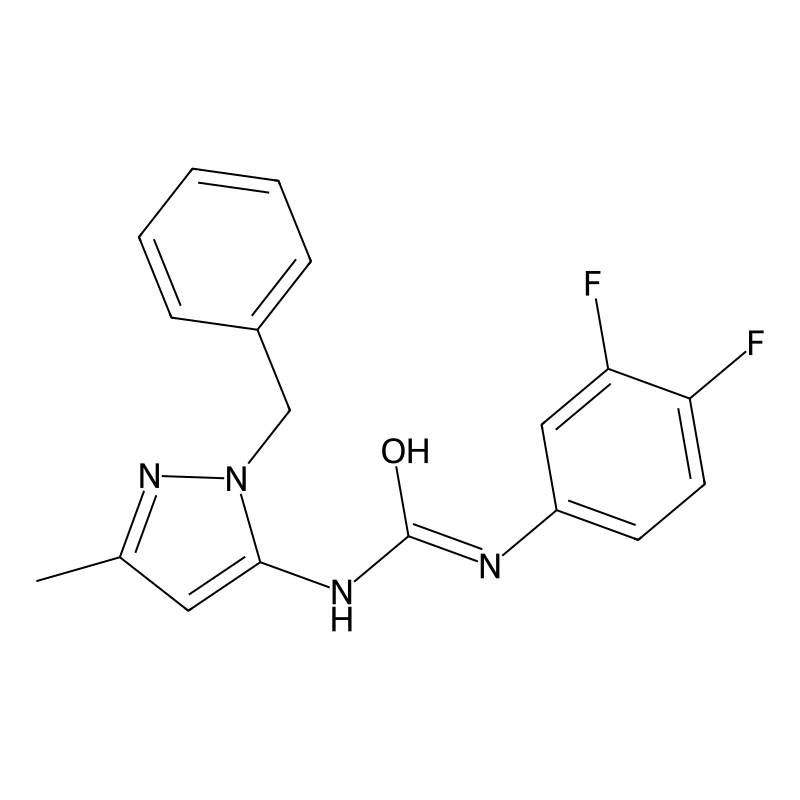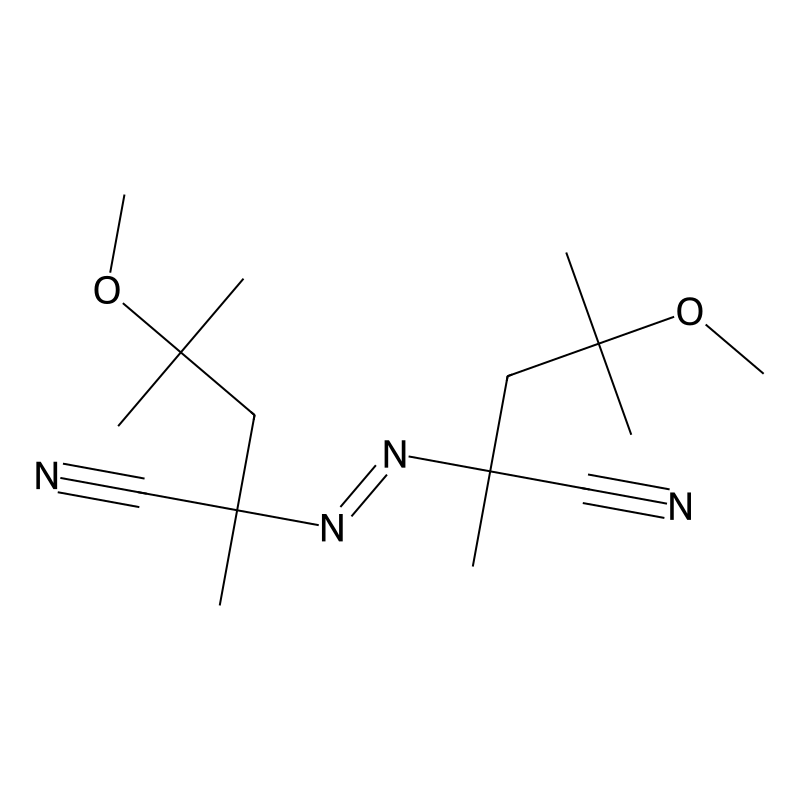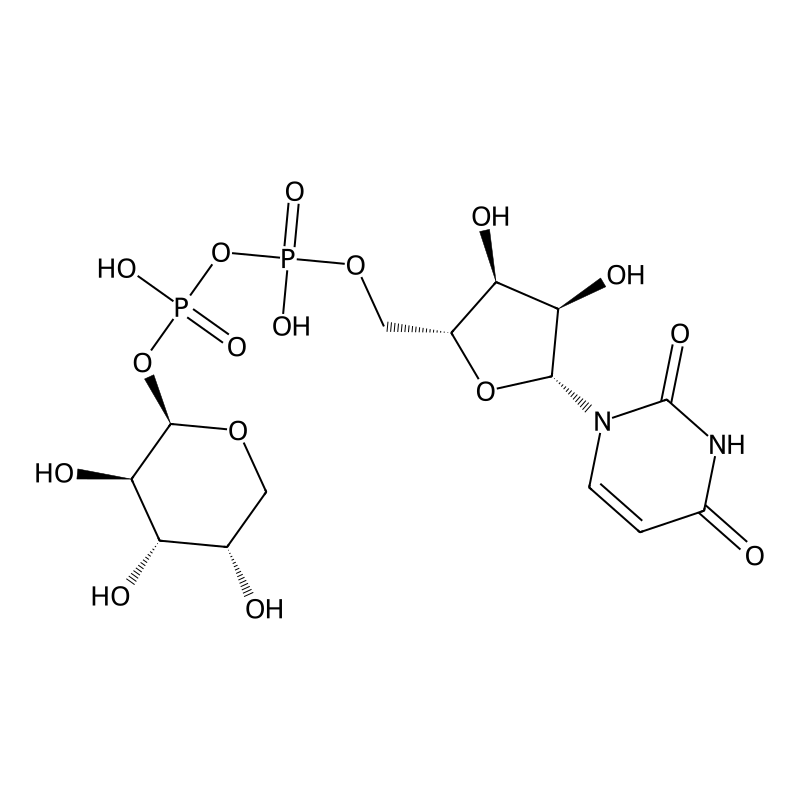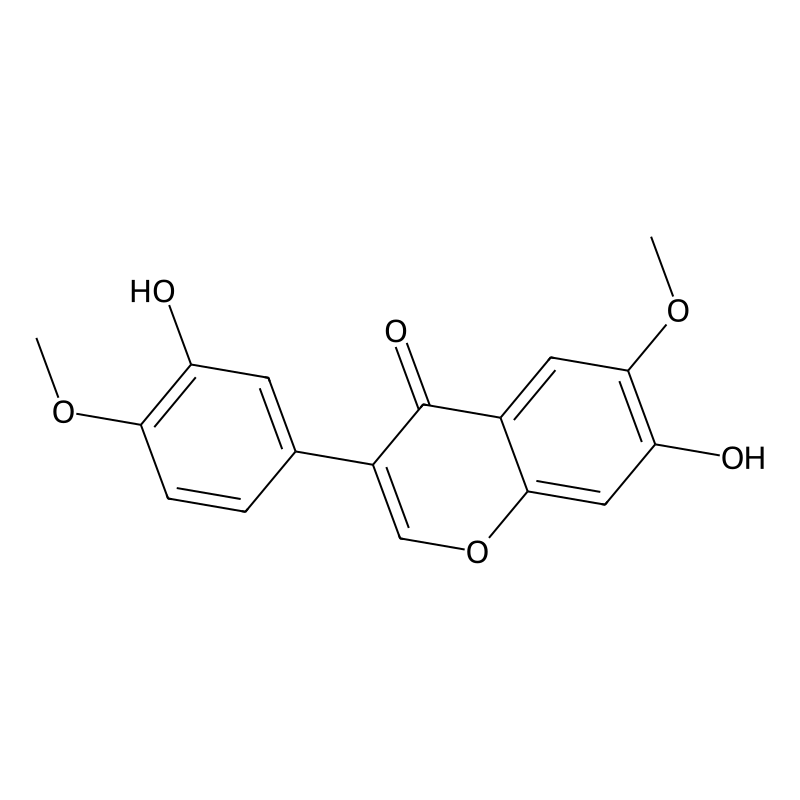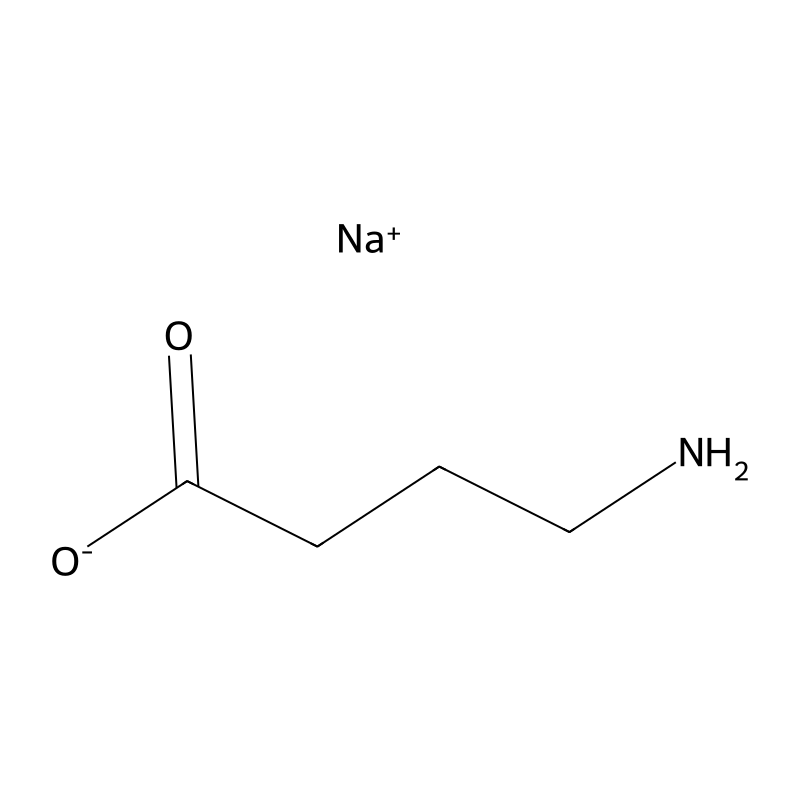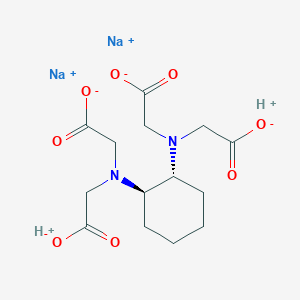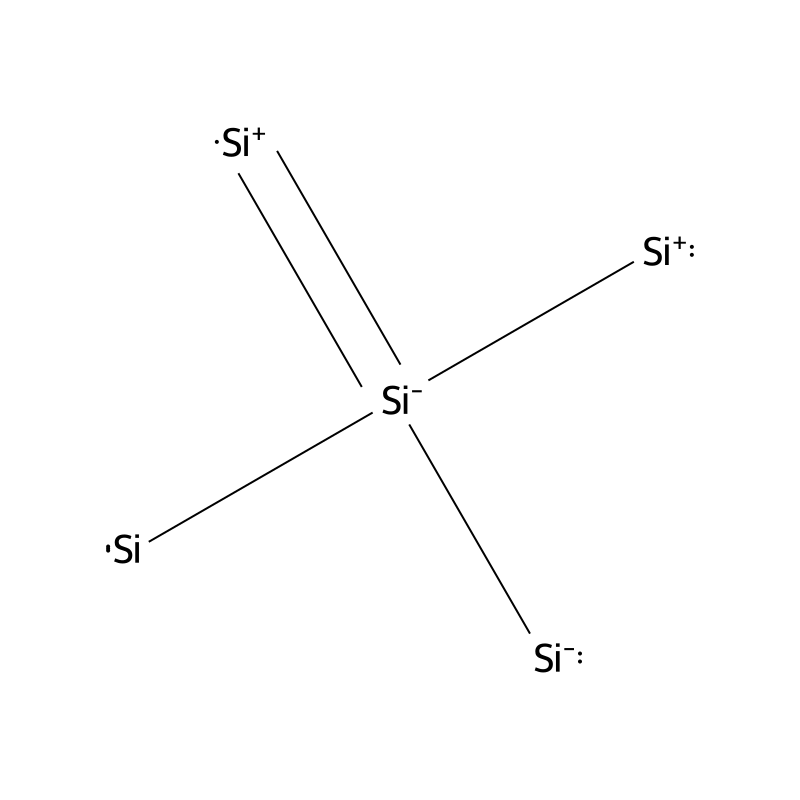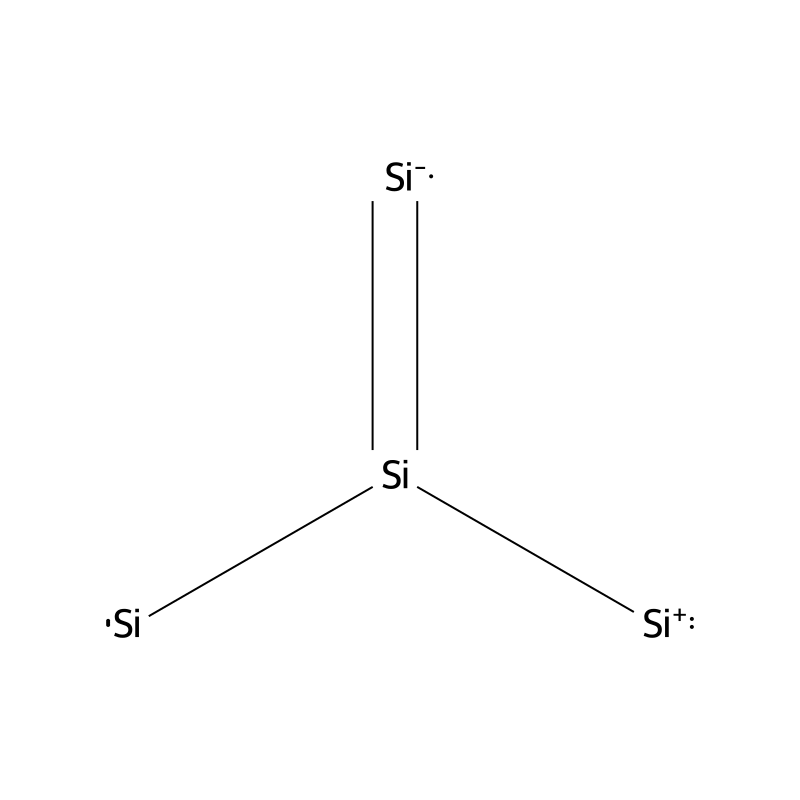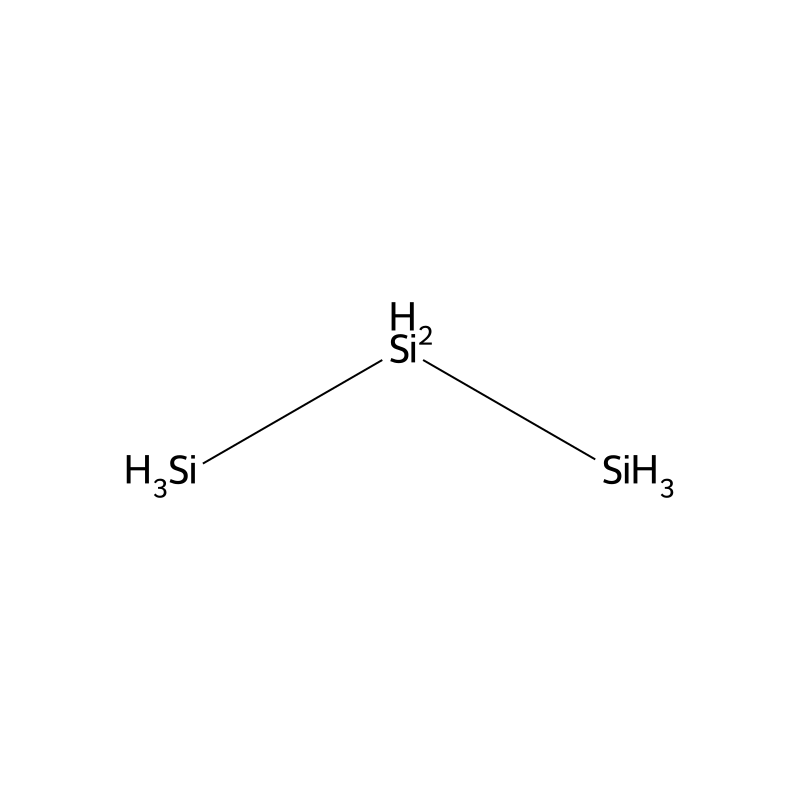3-Amino-1-phenylbutan-1-ol
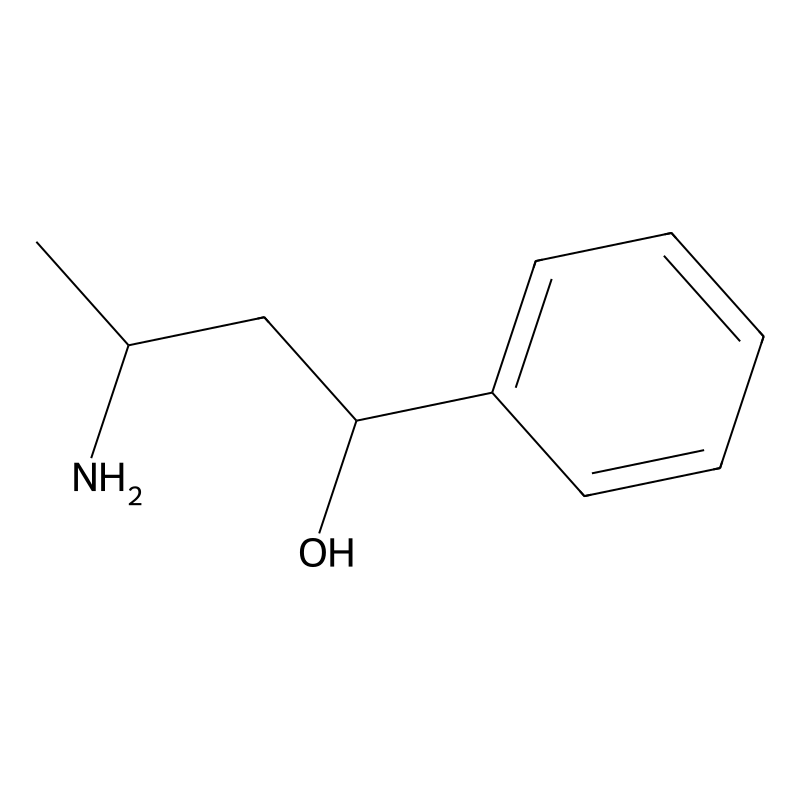
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Medicinal Chemistry
3-Amino-1-phenylbutan-1-ol is a crucial chiral intermediate for the synthesis of the anti-HIV drug dolutegravir, a second-generation integrase strand transfer inhibitor developed by GSK . The sales of dolutegravir products reached £4.42 billion in 2018 and are expected to continue to increase .
Chemical Synthesis
In a study, the substrate binding region of ®-selective ω-transaminase was modified to allow asymmetric reductive amination of 4-hydroxy-2-butanone, producing ®-3-amino-1-butanol . The resulting mutant exhibited a 9.6-fold higher kcat/Km value and 9.4 °C higher T1/2 than that of wild-type . Furthermore, the conversion of 20 and 50 g L−1 4-hydroxy-2-butanone by the mutant reached 90.8% and 79.1%, respectively .
Analytical Chemistry
3-Amino-1-phenylbutan-1-ol can be used as a reference compound in analytical chemistry. It can be used to calibrate instruments or to validate analytical methods. Its known properties, such as its molecular weight and structure, make it suitable for this purpose .
Environmental Chemistry
In environmental chemistry, 3-Amino-1-phenylbutan-1-ol could potentially be used as a tracer or indicator compound. For example, it could be used to study the fate and transport of similar organic compounds in the environment .
Physical Chemistry
In physical chemistry, 3-Amino-1-phenylbutan-1-ol could be used to study the properties and behaviors of similar organic compounds. This could include studies on its thermodynamics, kinetics, quantum mechanics, and spectroscopy .
Industrial Chemistry
In industrial chemistry, 3-Amino-1-phenylbutan-1-ol could be used as a building block or intermediate in the synthesis of other compounds. Its reactivity and functional groups make it a versatile compound in synthetic chemistry .
3-Amino-1-phenylbutan-1-ol is an organic compound with the molecular formula C₁₀H₁₅NO. It features a primary amine and a hydroxyl group attached to a butane chain, making it a member of the amino alcohols class. This compound is characterized by its phenyl group, which contributes to its unique chemical properties and potential biological activities. Its structure can be represented as follows:
- Structural Formula:
3-Amino-1-phenylbutan-1-ol is known for its role in various
- Acylation: The amine group can react with acyl chlorides or anhydrides to form amides, which can be useful in synthesizing more complex molecules.
- Alkylation: The primary amine can undergo alkylation reactions, allowing for the introduction of alkyl groups to enhance its properties or reactivity.
- Reductive Amination: This process can be employed to create derivatives of 3-Amino-1-phenylbutan-1-ol through the reaction of ketones or aldehydes with amines in the presence of reducing agents.
The synthesis of 3-Amino-1-phenylbutan-1-ol can be accomplished through several methods:
- Direct Amination: This involves the reaction of phenylbutanol with ammonia or an amine under catalytic conditions.
- Reductive Amination: Utilizing an aldehyde or ketone derived from phenylbutanol and reducing it in the presence of ammonia or an amine .
- Biocatalytic Methods: Recent advancements have shown that enzymes such as keto reductases and amine transaminases can facilitate the synthesis of this compound with high specificity and yield .
3-Amino-1-phenylbutan-1-ol has several potential applications:
- Pharmaceuticals: Due to its structural properties, it may serve as a scaffold for drug development targeting neurological disorders.
- Chemical Intermediates: It can act as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Interaction studies involving 3-Amino-1-phenylbutan-1-ol primarily focus on its binding affinity to receptors and enzymes relevant to neurological pathways. Although comprehensive data is limited, preliminary studies suggest potential interactions with neurotransmitter systems, indicating its relevance in neuropharmacology.
Several compounds share structural similarities with 3-Amino-1-phenylbutan-1-ol, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Aminobutan-1-ol | C₄H₉NO | Shorter carbon chain; simpler structure |
| 4-Amino-3-methylbutan-1-ol | C₇H₁₅NO | Methyl substitution; altered biological activity |
| 2-Amino-3-methylbutan-1-ol | C₅H₁₃NO | Different position of amino group; distinct reactivity |
Uniqueness
3-Amino-1-phenylbutan-1-ol's uniqueness lies in its phenyl group, which enhances its potential interactions within biological systems compared to simpler amino alcohols. Its ability to undergo diverse
